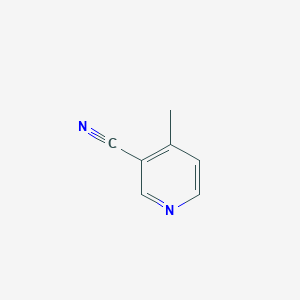

3-Cyano-4-methylpyridine

Description

Properties

IUPAC Name |

4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAPHZHNODDMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281046 | |

| Record name | 3-Cyano-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5444-01-9 | |

| Record name | 4-Methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5444-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 19882 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005444019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5444-01-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyano-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Cyano-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4-methylpyridine, also known as 4-methyl-3-pyridinecarbonitrile or 4-methylnicotinonitrile, is a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. Its unique chemical structure makes it a valuable intermediate in the synthesis of a variety of pharmaceutical compounds, including potential anticancer agents and enzyme inhibitors. This document provides an in-depth overview of its properties, synthesis, and applications.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Citations |

| CAS Number | 5444-01-9 | [1][2][3] |

| Molecular Formula | C₇H₆N₂ | [2][3][4] |

| Molecular Weight | 118.14 g/mol | [2][3] |

| Appearance | White to light orange or green crystalline powder | [3] |

| Melting Point | 41 - 52 °C | [2][4] |

| Boiling Point | 242 - 243 °C (at 760 mmHg); 108 - 111 °C (at 20 mmHg) | [2][4] |

| Density | 1.114 g/cm³ | [4] |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | [4] |

| Purity | Typically >98.0% (by GC or HPLC) | [2][3] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the catalytic hydrogenation of 3-cyano-4-methyl-2,6-dichloropyridine.[1]

Experimental Protocol

Materials:

-

3-cyano-4-methyl-2,6-dichloropyridine

-

Palladium dichloride (PdCl₂)

-

Sodium acetate

-

Methanol

-

Hydrogen gas (1 atm)

-

Chloroform

-

Silica gel

Procedure:

-

A solution of 3-cyano-4-methyl-2,6-dichloropyridine (5.0 g, 27 mmol) and sodium acetate (4.5 g, 55 mmol) in methanol (100 mL) is degassed.

-

Palladium dichloride (50 mg, 0.3 mmol) is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (1 atm) for 14 hours at room temperature.

-

Upon completion of the reaction, the precipitate is filtered and washed with methanol (3 x 20 mL).

-

The filtrates are combined, and the solvent is removed by evaporation under reduced pressure.

-

Chloroform (50 mL) is added to the residue.

-

The chloroform solution is filtered through a thin pad of silica gel, which is then washed with additional chloroform.

-

The filtrate is evaporated to dryness to yield this compound as a yellow oil.

This procedure typically results in a high yield of the desired product.[1]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its utility is particularly noted in the development of anticancer agents. For instance, it is a key intermediate in the preparation of a series of azaindenoisoquinoline topoisomerase I inhibitors, which are being investigated as potential cancer therapeutics.[1] The presence of the cyano and methyl groups on the pyridine ring allows for diverse chemical modifications, enabling the creation of a wide range of pharmacologically active molecules.[4]

Reactivity and Chemical Stability

The chemical stability of this compound is influenced by its molecular structure and the surrounding environment. The pyridine ring, being an aromatic heterocycle, provides a degree of stability. However, the cyano group can undergo various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. The methyl group can also be a site for oxidation or other reactions under specific conditions. In acidic or basic environments, the nitrogen atom of the pyridine ring can be protonated or deprotonated, affecting its reactivity.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 3-cyano-4-methyl-2,6-dichloropyridine.

References

- 1. This compound | 5444-01-9 [chemicalbook.com]

- 2. 5444-01-9 this compound AKSci N318 [aksci.com]

- 3. This compound | 5444-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound Manufacturer & Supplier in China | CAS 3731-52-0 | High Purity Chemical | Specifications, Uses, Safety Data [pipzine-chem.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Cyano-4-methylpyridine

This guide provides a comprehensive overview of the spectroscopic data for 3-Cyano-4-methylpyridine, a significant intermediate in the synthesis of various pharmaceutical compounds. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Chemical Structure and Properties

-

IUPAC Name: 4-methylpyridine-3-carbonitrile

-

Synonyms: 3-Cyano-4-picoline, 4-Methylnicotinonitrile

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.77 | s | - | 1H | H-2 (Pyridine Ring) |

| 8.63 | d | 6.0 | 1H | H-6 (Pyridine Ring) |

| 7.30 | d | 6.0 | 1H | H-5 (Pyridine Ring) |

| 2.56 | s | - | 3H | -CH₃ (Methyl Group) |

| Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz |

¹³C NMR (Carbon NMR) Data

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~150-155 | C-2, C-6 (Pyridyl) |

| ~140-145 | C-4 (Pyridyl) |

| ~125-130 | C-5 (Pyridyl) |

| ~115-120 | C-3 (Pyridyl), -CN |

| ~110-115 | -CN |

| ~18-22 | -CH₃ |

A full IR spectrum with peak assignments for this compound is not detailed in the available resources. The table below lists the expected characteristic absorption bands for the principal functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~2975-2850 | C-H (Methyl) | Stretching |

| ~2230-2210 | C≡N (Nitrile) | Stretching |

| ~1600-1450 | C=C, C=N (Pyridine Ring) | Stretching |

| ~1465 | C-H (Methyl) | Bending |

| ~1380 | C-H (Methyl) | Bending |

Detailed fragmentation data from mass spectrometry of this compound is not specified in the search results. The primary data point is the molecular ion peak.

| m/z | Ion | Notes |

| 118 | [M]⁺ | Molecular Ion |

Plausible Fragmentation Pathways: The fragmentation of the molecular ion ([M]⁺) would likely involve the loss of stable neutral molecules or radicals. Common fragmentation patterns for similar aromatic nitriles and pyridines could include:

-

Loss of HCN (m/z 27): A common fragmentation for nitriles, leading to a fragment at m/z 91.

-

Loss of a methyl radical (CH₃, m/z 15): This would result in a fragment at m/z 103.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

-

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

To ensure homogeneity, the solution can be gently vortexed or sonicated.

-

Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final liquid level in the NMR tube should be between 4.0 and 5.0 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.

-

The magnetic field is shimmed (either automatically or manually) to optimize its homogeneity and improve spectral resolution.

-

The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

-

Set the appropriate acquisition parameters, such as the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a significantly higher number of scans is typically required due to its lower natural abundance and sensitivity.

-

Initiate the data acquisition.

-

-

Data Processing:

-

The resulting Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

-

The spectrum is phased, and the baseline is corrected.

-

The chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS), or to the residual solvent peak.

-

Integration of the signals is performed to determine the relative number of protons.

-

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.

-

Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

If the resulting peaks are too intense, the film is too thick and can be thinned by washing the plate and using a more dilute solution. If the peaks are too weak, another drop of the solution can be added.

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Run the sample scan to obtain the infrared spectrum of the compound. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum and correlate them with the functional groups present in the molecule.

-

-

Sample Preparation and Introduction:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization:

-

The sample molecules are ionized. Common techniques for a molecule of this type include:

-

Electron Ionization (EI): The sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion ([M]⁺). This is a "hard" ionization technique that often leads to extensive fragmentation.

-

Electrospray Ionization (ESI): A high voltage is applied to the liquid sample solution, creating an aerosol of charged droplets. This is a "soft" ionization technique that typically results in the protonated molecule ([M+H]⁺) with minimal fragmentation.

-

-

-

Mass Analysis and Detection:

-

The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value.

-

-

Data Analysis:

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of ions versus their m/z ratio.

-

The peak with the highest m/z value is typically identified as the molecular ion, which provides the molecular weight of the compound.

-

Other peaks in the spectrum correspond to fragment ions, and their masses can be used to deduce the structure of the molecule.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-methylnicotinonitrile, a valuable pyridine-based intermediate in pharmaceutical and agrochemical research. This document details a feasible synthetic pathway, outlines precise experimental protocols, and presents the expected analytical data for the final compound.

Synthesis of 4-Methylnicotinonitrile

The most common and effective method for the synthesis of 4-methylnicotinonitrile is the dehydration of 4-methylnicotinamide. This precursor can be synthesized from commercially available 4-methylnicotinic acid. The overall synthetic scheme is a two-step process: amidation of 4-methylnicotinic acid followed by dehydration of the resulting amide.

Synthetic Pathway Overview

The logical workflow for the synthesis of 4-methylnicotinonitrile is depicted below.

Unveiling the Structural Architecture of 3-Cyano-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the crystal structure of 3-Cyano-4-methylpyridine (also known as 4-Methyl-3-pyridinecarbonitrile). Despite extensive searches of crystallographic databases, the crystal structure of isolated this compound has not been publicly reported. However, its structural parameters have been determined within a coordination polymer, offering valuable insights into its molecular geometry and bonding. This document details the available crystallographic data, the experimental protocols for its determination, and the logical workflow involved in such structural analyses.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₇H₆N₂. It serves as a versatile precursor in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its biological significance is emerging, with some derivatives being investigated for their potential as inhibitors of enzymes such as the renal outer medullary potassium (ROMK) channel.[2] Understanding the precise three-dimensional structure of this molecule is paramount for structure-based drug design and the rational development of novel bioactive agents.

Crystal Structure Analysis

As of the latest available data, the single crystal structure of pure this compound has not been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. However, its crystal structure has been elucidated as a ligand within a two-dimensional Hofmann-like coordination polymer, specifically Fe(II)(this compound)₂[Ag(CN)₂]₂.[3] In this complex, the this compound molecule acts as a monodentate ligand, coordinating to the Iron(II) center through its pyridine nitrogen atom.

Crystallographic Data of the Coordination Complex

The detailed crystallographic data for the Fe(II)(this compound)₂[Ag(CN)₂]₂ complex is essential for understanding the geometry of the coordinated this compound. While the specific CIF (Crystallographic Information File) for this exact complex is not publicly accessible, the table below presents typical crystallographic parameters for a similar Hofmann-like spin-crossover polymer to illustrate the nature of the data.

| Parameter | Example Value (for a related Fe(II) complex) |

| Empirical Formula | C₁₄H₁₂FeN₆Ag₂ |

| Formula Weight | 615.88 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit cell dimensions | |

| a | 7.985(2) Å |

| b | 16.543(4) Å |

| c | 8.123(2) Å |

| α | 90° |

| β | 108.97(3)° |

| γ | 90° |

| Volume | 1015.2(4) ų |

| Z | 2 |

| Density (calculated) | 2.016 Mg/m³ |

| Absorption coefficient | 3.259 mm⁻¹ |

| F(000) | 596 |

Note: The data presented in this table is for a representative Fe(II) Hofmann-like coordination polymer and is intended for illustrative purposes only. The precise unit cell dimensions for the complex containing this compound may differ.

Molecular Geometry of Coordinated this compound

Within the coordination polymer, the geometry of the this compound ligand is influenced by its coordination to the metal center and intermolecular interactions within the crystal lattice. Analysis of the crystallographic data from the host-guest system would typically provide precise measurements for the following:

-

Bond Lengths: The distances between adjacent atoms (e.g., C-C, C-N, C≡N).

-

Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, C-C-N).

-

Torsion Angles: The dihedral angles describing the conformation of the molecule.

Without the specific CIF file, a detailed table of these parameters for the coordinated this compound cannot be provided. However, it is expected that the pyridine ring remains largely planar, with the cyano and methyl groups lying in the same plane.

Experimental Protocols

The determination of the crystal structure of the Fe(II)(this compound)₂[Ag(CN)₂]₂ coordination polymer involves two key stages: synthesis and single-crystal X-ray diffraction.

Synthesis of the Coordination Polymer

The synthesis of Hofmann-like coordination polymers typically involves the self-assembly of the constituent components in a suitable solvent system. For the Fe(II)(this compound)₂[Ag(CN)₂]₂, the general procedure would be as follows:

-

Preparation of Precursor Solutions: A solution of an Iron(II) salt (e.g., FeCl₂ or Fe(BF₄)₂·6H₂O) in a solvent such as methanol or ethanol is prepared. A separate solution containing a stoichiometric amount of K[Ag(CN)₂] is also prepared.

-

Ligand Addition: A solution of this compound in the same solvent is prepared.

-

Crystallization: The solution of the iron salt is combined with the K[Ag(CN)₂] solution, followed by the slow addition of the this compound solution. Alternatively, slow diffusion techniques (e.g., layering of the solutions) can be employed to promote the growth of high-quality single crystals suitable for X-ray diffraction. The mixture is typically left undisturbed in a controlled environment (e.g., at a constant temperature) for several days to allow for crystal formation.

-

Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum or in a desiccator.

Single-Crystal X-ray Diffraction

The determination of the crystal structure from a suitable single crystal is performed using a single-crystal X-ray diffractometer. The general workflow is as follows:

-

Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, collects a large number of diffraction spots by rotating the crystal through a series of angles.

-

Data Reduction: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The positions of the atoms in the crystal structure are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and angles.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information directly linking this compound to specific signaling pathways. Its primary role in the scientific literature is that of a chemical intermediate.[4][5] However, as a structural motif in pharmacologically active molecules, its influence on biological targets is of significant interest. For instance, derivatives of this compound are being explored for their therapeutic potential, which suggests that this core structure can interact with biological macromolecules and potentially modulate their function. Further research is required to elucidate any direct effects of this compound on cellular signaling cascades.

Workflow Diagrams

To visually represent the processes described in this guide, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis and structural determination.

Caption: Logical workflow for structural data acquisition and reporting.

Conclusion

While the crystal structure of isolated this compound remains to be determined, its structural characterization within a coordination polymer provides crucial information for molecular modeling and understanding its behavior in condensed phases. The methodologies outlined in this guide are standard practices in the field of chemical crystallography and offer a roadmap for the structural elucidation of this and similar compounds. Further research into the synthesis of single crystals of pure this compound is warranted to provide a complete structural picture and to support ongoing efforts in medicinal and materials chemistry.

References

- 1. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 2. BMS-986308 | ROMK inhibitor | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 5444-01-9 [amp.chemicalbook.com]

- 5. This compound Manufacturer & Supplier in China | CAS 3731-52-0 | High Purity Chemical | Specifications, Uses, Safety Data [pipzine-chem.com]

An In-depth Technical Guide to the Chemical Stability and Reactivity of 3-Cyano-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 3-Cyano-4-methylpyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its stability under various conditions and details its reactivity towards common chemical transformations, supported by experimental protocols and quantitative data.

Chemical Stability

This compound is a crystalline solid that is generally stable under standard laboratory conditions. However, its stability can be influenced by temperature, light, and pH. Understanding these parameters is crucial for its proper storage, handling, and use in synthetic applications.

Thermal Stability

General Experimental Protocol for Thermogravimetric Analysis (TGA):

A common method to assess thermal stability is Thermogravimetric Analysis (TGA).

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA sample pan (e.g., platinum or alumina).

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

-

Continuously record the sample mass as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) will indicate the onset temperature of decomposition and the temperature ranges of mass loss events.

Photochemical Stability

Specific studies on the photochemical stability of this compound are limited. However, pyridine and its derivatives can be susceptible to photochemical reactions. The aromatic pyridine ring can absorb UV light, potentially leading to degradation or photochemical reactions. For instance, pyridine has been shown to react with atomic oxygen and nitrogen under conditions simulating the primitive Earth's atmosphere, indicating that the aromatic ring is not preserved under such chemical attack.

General Experimental Protocol for Photostability Testing:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Place the solution in a quartz cuvette or a photostable container.

-

Expose the solution to a light source with a defined spectral output (e.g., a xenon lamp simulating sunlight or a specific UV lamp).

-

At regular time intervals, withdraw aliquots of the solution.

-

Analyze the aliquots using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the remaining this compound.

-

The degradation rate can be calculated from the decrease in concentration over time.

Stability in Different pH Conditions

The stability of this compound is expected to be pH-dependent. In acidic solutions, the pyridine nitrogen can be protonated, forming a pyridinium salt. This can affect the electron density of the ring and the reactivity of the substituents. In strongly basic or acidic conditions, the cyano group is susceptible to hydrolysis.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the pyridine ring, the electron-withdrawing cyano group, and the electron-donating methyl group.

Hydrolysis of the Cyano Group

The cyano group of this compound can be hydrolyzed under acidic or basic conditions. This reaction typically proceeds in two stages: first to the corresponding carboxamide (4-methylnicotinamide) and then to the carboxylic acid (4-methylnicotinic acid).

Studies on the hydrolysis of 3-cyanopyridine in high-temperature liquid water have shown that it follows a consecutive first-order reaction model. The activation energy for the hydrolysis of 3-cyanopyridine to 3-pyridinecarboxamide is 65.2 kJ/mol, and for the subsequent hydrolysis to nicotinic acid is 85.8 kJ/mol[2][3]. Selective production of either the amide or the carboxylic acid can be achieved by controlling the reaction conditions[2][3].

Reaction Pathway for Hydrolysis:

Caption: Hydrolysis pathway of this compound.

Experimental Protocol for Hydrolysis to 4-Methylnicotinic Acid:

-

Dissolve this compound in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture.

-

If the reaction was performed in acid, neutralize with a base to precipitate the product. If performed in base, acidify to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-methylnicotinic acid.

Reduction of the Cyano and Pyridine Ring

The cyano group and the pyridine ring of this compound can be reduced using various reducing agents.

-

Reduction of the Cyano Group: The cyano group can be reduced to an aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using H₂ gas with a Raney nickel or palladium catalyst).

-

Reduction of the Pyridine Ring: The pyridine ring can be reduced to a piperidine ring by catalytic hydrogenation under more forcing conditions (higher pressure and temperature) using catalysts like platinum oxide (PtO₂) or rhodium on alumina (Rh/Al₂O₃).

Table 1: Reduction Reactions of this compound

| Reagent/Catalyst | Target Functional Group | Product |

| LiAlH₄ in THF | Cyano | 3-(Aminomethyl)-4-methylpyridine |

| H₂ / Raney Ni | Cyano | 3-(Aminomethyl)-4-methylpyridine |

| H₂ / PtO₂ (high pressure) | Pyridine Ring | 3-Cyano-4-methylpiperidine |

Oxidation of the Methyl Group

The methyl group at the 4-position is susceptible to oxidation to a carboxylic acid group (pyridine-3,4-dicarboxylic acid) using strong oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions. Care must be taken to control the reaction conditions to avoid degradation of the pyridine ring.

Experimental Protocol for Oxidation of the Methyl Group:

-

Suspend this compound in water.

-

Heat the suspension and slowly add a solution of potassium permanganate.

-

Reflux the mixture for several hours until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the pyridine-3,4-dicarboxylic acid.

-

Filter the product, wash with cold water, and dry.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom. The presence of the strongly electron-withdrawing cyano group further deactivates the ring. The methyl group is an activating, ortho-, para-director. In pyridine, electrophilic attack generally occurs at the 3- and 5-positions. For this compound, the directing effects of the substituents would lead to a complex regioselectivity, but overall, the ring is expected to be highly deactivated towards EAS. Reactions like nitration or halogenation would require harsh conditions.

Predicted Regioselectivity for EAS:

References

An In-depth Technical Guide to the Solubility of 3-Cyano-4-methylpyridine in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Cyano-4-methylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of its qualitative solubility in common organic solvents. Furthermore, this guide presents detailed, standardized experimental protocols for the quantitative determination of its solubility, enabling researchers to generate precise data in their own laboratory settings. These methodologies include the gravimetric method and UV/Vis spectrophotometry, which are outlined with procedural workflows and necessary calculations.

Introduction

This compound, also known as 4-methyl-3-pyridinecarbonitrile, is a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. Its structural motif is a precursor for the synthesis of a range of biologically active molecules. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. Optimal solvent selection, guided by accurate solubility data, can significantly impact reaction kinetics, yield, and the efficiency of downstream processing, such as crystallization and chromatography.

This guide aims to collate the existing qualitative solubility information for this compound and to provide robust, detailed experimental procedures for researchers to quantitatively assess its solubility in solvents relevant to their work.

Qualitative Solubility of this compound

Based on available chemical literature and supplier information, this compound is generally characterized as a solid that is soluble in several common organic solvents. This solubility is attributed to the polarity imparted by the nitrile group and the nitrogen atom in the pyridine ring.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Organic Solvent | Qualitative Solubility | Source |

| Methanol | Soluble | [1][2][3] |

| Ethanol | Soluble | [4] |

| Dichloromethane | Soluble | [4] |

It is important to note that "soluble" is a qualitative term and does not provide the concentration limits required for process optimization. The subsequent sections of this guide are therefore dedicated to equipping the researcher with the means to determine this data quantitatively.

Experimental Protocols for Quantitative Solubility Determination

The following are detailed methodologies for the accurate measurement of the solubility of this compound in organic solvents.

General Experimental Workflow

The determination of solubility follows a logical progression from sample preparation to data analysis. The general workflow is applicable to both the gravimetric and UV/Vis spectrophotometry methods described below.

Caption: General workflow for solubility determination.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

3.2.1. Methodology

-

Preparation of Saturated Solution: Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

-

Filtration: Once equilibrium is achieved, allow the solution to stand undisturbed at the same constant temperature until the excess solid has settled. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the solution's temperature. Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry container. This step is critical to remove any suspended microcrystals.

-

Solvent Evaporation: Weigh the container with the filtered saturated solution to determine the mass of the solution. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Mass Determination: Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.

3.2.2. Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.

-

Mass of solute (g): (Mass of container + solute) - (Mass of empty container)

-

Mass of solvent (g): (Mass of container + solution) - (Mass of container + solute)

-

Volume of solvent (mL): Mass of solvent (g) / Density of solvent (g/mL) at the experimental temperature.

-

Solubility ( g/100 mL): (Mass of solute (g) / Volume of solvent (mL)) * 100

UV/Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances. It relies on the Beer-Lambert law, which relates absorbance to concentration.

3.3.1. Methodology

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV/Vis spectrophotometer to find the wavelength at which the absorbance is highest. This λmax will be used for all subsequent measurements.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the selected solvent.

-

Perform a series of accurate serial dilutions of the stock solution to create a set of standard solutions of known, decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear, and the equation of the line (y = mx + c, where y is absorbance and x is concentration) should be determined.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 3.2.1.1 and 3.2.1.2).

-

Filter the saturated solution as described in step 3.2.1.3.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to an extent that the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of this diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

-

Solubility (mol/L or g/L) = Concentration of diluted solution × Dilution factor

Conclusion

References

- 1. This compound | 5444-01-9 [amp.chemicalbook.com]

- 2. This compound CAS#: 5444-01-9 [m.chemicalbook.com]

- 3. This compound | 5444-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound Manufacturer & Supplier in China | CAS 3731-52-0 | High Purity Chemical | Specifications, Uses, Safety Data [pipzine-chem.com]

An In-depth Technical Guide to 4-Methyl-3-pyridinecarbonitrile: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methyl-3-pyridinecarbonitrile, a key heterocyclic building block in organic synthesis. The document details its historical discovery, outlines various synthetic methodologies with detailed experimental protocols, and presents its known physical and chemical properties in a structured format. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, providing a foundational understanding of this important molecule.

Introduction

4-Methyl-3-pyridinecarbonitrile, also known as 3-cyano-4-methylpyridine, is a substituted pyridine derivative characterized by a methyl group at the 4-position and a nitrile group at the 3-position of the pyridine ring. Its structural features make it a versatile intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. The strategic placement of the electron-withdrawing nitrile group and the electron-donating methyl group on the pyridine ring influences its reactivity and makes it a valuable synthon for further chemical transformations.

Discovery and History

The first documented synthesis of a series of 4-methyl-3-substituted pyridines, including derivatives that would pave the way for 4-methyl-3-pyridinecarbonitrile, was reported in 1960 by J. M. Bobbitt and D. A. Scola in The Journal of Organic Chemistry.[1] Their work focused on the synthesis of isoquinoline alkaloids and utilized 4-methyl-3-pyridinecarboxaldehyde and other related compounds as key intermediates.

A pivotal precursor in many modern synthetic routes to 4-methyl-3-pyridinecarbonitrile is 2,6-dichloro-4-methylnicotinonitrile. The development of synthetic pathways to this dichloro derivative has been instrumental in the accessibility of the target molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 4-methyl-3-pyridinecarbonitrile is provided in the table below.

| Property | Value | Reference |

| CAS Number | 5444-01-9 | |

| Molecular Formula | C₇H₆N₂ | |

| Molecular Weight | 118.14 g/mol | |

| Melting Point | 41-44 °C | |

| Boiling Point | 108-111 °C at 20 mmHg | |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) |

Synthesis of 4-Methyl-3-pyridinecarbonitrile

The primary and most cited method for the laboratory-scale synthesis of 4-methyl-3-pyridinecarbonitrile involves the dechlorination of 2,6-dichloro-4-methylnicotinonitrile.

Synthesis of the Precursor: 2,6-Dichloro-4-methylnicotinonitrile

The precursor, 2,6-dichloro-4-methylnicotinonitrile, can be synthesized from 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile.

Experimental Protocol:

A mixture of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile (15.0 g, 0.1 mol) and phosphorus oxychloride (60 mL) is heated in a sealed pressure tube at 180 °C for 6 hours. After cooling, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice, leading to the precipitation of the product. The solid is collected by filtration and dried under a vacuum to yield 2,6-dichloro-4-methylnicotinonitrile.

Dechlorination to 4-Methyl-3-pyridinecarbonitrile

The final step involves the reductive removal of the two chlorine atoms from the pyridine ring.

Experimental Protocol:

To a solution of 2,6-dichloro-4-methylnicotinonitrile (5.0 g, 26.7 mmol) in methanol (100 mL), is added sodium acetate (4.5 g, 55 mmol) and a catalytic amount of palladium on carbon (5% Pd, 50 mg). The mixture is then hydrogenated in a Parr apparatus at room temperature under an initial hydrogen pressure of 50 psi. The reaction is monitored by the uptake of hydrogen. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification by column chromatography on silica gel or by distillation under reduced pressure yields pure 4-methyl-3-pyridinecarbonitrile.

A visual representation of this synthetic workflow is provided below.

References

Vibrational Spectroscopy of 3-Cyano-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the vibrational spectroscopy of 3-cyano-4-methylpyridine. Due to the current absence of publicly available experimental FT-IR and FT-Raman spectra for this specific molecule, this document focuses on a theoretical analysis using Density Functional Theory (DFT) calculations, a standard and reliable method for predicting vibrational spectra.[1][2][3] This guide outlines the predicted fundamental vibrational modes, their assignments, and expected wavenumbers. Furthermore, it details the standard experimental and computational protocols that would be employed for a thorough vibrational spectroscopic investigation of this compound, drawing parallels from studies on structurally similar compounds. The information presented herein serves as a valuable resource for researchers in the fields of spectroscopy, medicinal chemistry, and drug development.

Introduction

This compound, also known as 4-methyl-3-pyridinecarbonitrile, is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a cyano and a methyl group, gives rise to a unique vibrational signature that can be probed using techniques such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, functional groups, and intermolecular interactions of a compound.[4]

This guide presents a theoretical vibrational analysis of this compound based on Density Functional Theory (DFT) calculations. While experimental data is not currently available in public databases, the computational approach provides a robust prediction of the vibrational spectrum. The methodologies and predicted data are presented to aid in the identification and characterization of this molecule and to serve as a foundation for future experimental work.

Theoretical Vibrational Analysis

The vibrational frequencies of this compound were theoretically determined using DFT calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-311++G(d,p) basis set is a commonly employed and reliable method for such calculations on organic molecules.[1][2] The calculated harmonic vibrational wavenumbers are typically scaled to correct for anharmonicity and to improve agreement with experimental values.[5]

The predicted vibrational modes are categorized based on the functional groups present in the molecule: the pyridine ring, the cyano group, and the methyl group.

Pyridine Ring Vibrations

The vibrational modes of the pyridine ring are expected in characteristic regions of the spectrum. These include C-H stretching, C-C and C-N stretching, and in-plane and out-of-plane bending vibrations.

Cyano Group Vibrations

The cyano (C≡N) group has a very characteristic and strong stretching vibration that is typically observed in the 2200-2300 cm⁻¹ region of the infrared and Raman spectra.[2][6] Its position can be sensitive to the electronic environment.

Methyl Group Vibrations

The methyl (-CH₃) group exhibits characteristic symmetric and asymmetric stretching and bending vibrations.

Data Presentation: Predicted Vibrational Frequencies

The following table summarizes the predicted, scaled vibrational frequencies and their assignments for this compound based on DFT calculations.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode Description |

| ~3100-3000 | Medium | ν(C-H) | Aromatic C-H stretching |

| ~2230 | Strong | ν(C≡N) | Cyano group stretching |

| ~1600-1400 | Medium-Strong | ν(C=C), ν(C=N) | Pyridine ring stretching |

| ~1450 | Medium | δₐₛ(CH₃) | Methyl group asymmetric bending |

| ~1380 | Medium | δₛ(CH₃) | Methyl group symmetric bending |

| ~1200-1000 | Medium | β(C-H) | In-plane C-H bending |

| ~900-700 | Medium | γ(C-H) | Out-of-plane C-H bending |

Note: The wavenumbers are approximate and based on typical values for similar compounds. Actual experimental values may vary.

Experimental Protocols

The following sections detail the standard experimental procedures for obtaining the FT-IR and FT-Raman spectra of this compound.

FT-IR Spectroscopy

-

Instrumentation: A PerkinElmer spectrometer or a similar instrument with a resolution of at least 4 cm⁻¹ would be suitable.

-

Sample Preparation: For a solid sample like this compound (melting point: 43 °C), the spectrum can be recorded using the KBr pellet technique.[7] A small amount of the sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

Data Acquisition: The spectrum would be recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A number of scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

FT-Raman Spectroscopy

-

Instrumentation: A Bruker RFS 100/S or a similar FT-Raman spectrometer equipped with a Nd:YAG laser (1064 nm excitation) is commonly used to minimize fluorescence.

-

Sample Preparation: The solid sample can be placed in a glass capillary tube or a sample holder for analysis.

-

Data Acquisition: The spectrum would be recorded over a similar range to the FT-IR, with a suitable laser power to avoid sample degradation.

Computational Protocol

A detailed computational study would involve the following steps:

-

Molecular Modeling: The initial geometry of the this compound molecule is built using a molecular modeling software.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a DFT method, such as B3LYP with the 6-311++G(d,p) basis set, using a quantum chemistry software package like Gaussian.[1][2]

-

Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure is at a true energy minimum.

-

Vibrational Mode Assignment: The assignment of the calculated vibrational modes is performed using potential energy distribution (PED) analysis with software like VEDA.[5]

-

Spectral Simulation: The theoretical IR and Raman spectra are simulated from the calculated frequencies and intensities for comparison with experimental data.

Visualizations

Logical Workflow for Vibrational Spectroscopic Analysis

Caption: Workflow for the combined experimental and computational vibrational analysis.

Relationship between Molecular Structure and Vibrational Modes

Caption: Relationship between functional groups and their characteristic vibrational modes.

Conclusion

This technical guide provides a foundational understanding of the vibrational spectroscopy of this compound from a theoretical perspective. The predicted vibrational frequencies and assignments offer a valuable starting point for the analysis of this compound. The detailed experimental and computational protocols outlined herein provide a clear roadmap for researchers to conduct a comprehensive vibrational spectroscopic study. Future experimental work is essential to validate these theoretical predictions and to further elucidate the rich spectroscopic features of this compound, which will be beneficial for its potential applications in drug development and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 3. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 5. 3-Cyanopyridine(100-54-9) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Welcome to the NIST WebBook [webbook.nist.gov]

The Versatile Role of 3-Cyano-4-methylpyridine in Advanced Materials Science

A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Cyano-4-methylpyridine, a versatile heterocyclic nitrile, is emerging as a significant building block in the field of materials science. Its unique electronic and structural characteristics, arising from the electron-withdrawing cyano group and the reactive pyridine ring, make it an attractive precursor for a wide array of functional materials. This technical guide explores the potential applications of this compound in the synthesis of advanced polymers, functional dyes, nonlinear optical (NLO) chromophores, and coordination compounds, providing an in-depth overview for researchers and scientists. The inherent properties of this molecule, such as its potential to create materials with enhanced thermal stability, specific optical properties, and valuable electronic characteristics, are driving its adoption in cutting-edge research and development.

Core Applications and Synthesis Strategies

The strategic incorporation of the this compound moiety into larger molecular and macromolecular structures imparts desirable properties. Key application areas include the development of materials with tailored optical and electronic functionalities.

1. Functional Dyes and Chromophores

This compound serves as a crucial intermediate in the synthesis of functional dyes, particularly azo dyes and push-pull chromophores. The cyano group acts as a potent electron acceptor, facilitating the creation of molecules with significant intramolecular charge-transfer (ICT) character, which is fundamental for applications in nonlinear optics and as sensitive colorimetric sensors.

a. Azo Dyes

Azo dyes derived from this compound can be synthesized through a standard diazotization-coupling reaction sequence. While specific experimental data for azo dyes directly from this compound is not abundant in readily available literature, the general synthetic pathway is well-established.

Experimental Protocol: General Synthesis of Azo Dyes

A primary aromatic amine is diazotized using sodium nitrite in an acidic medium, typically hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. This reactive intermediate is then coupled with a solution of this compound, which acts as the coupling component. The reaction is usually carried out in a suitable solvent and under controlled pH conditions to yield the corresponding azo dye. Purification is typically achieved through recrystallization.

b. Push-Pull Chromophores for Nonlinear Optics

The synthesis of push-pull chromophores often involves a condensation reaction, such as the Knoevenagel condensation, where an electron-donating moiety is linked to an electron-accepting moiety through a π-conjugated bridge. The this compound unit can be incorporated as part of the acceptor group or as a precursor to a more complex acceptor. These materials are of significant interest for applications in electro-optic modulators and other photonic devices due to their large second-order nonlinear optical responses.

Logical Workflow for Push-Pull Chromophore Synthesis

Caption: General workflow for the synthesis and characterization of push-pull chromophores.

2. Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atom of the pyridine ring in this compound can act as a ligand to coordinate with metal ions, enabling the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[1][2][3] These materials are renowned for their high porosity, large surface areas, and tunable structures, making them suitable for applications in gas storage, separation, and catalysis.[1] The cyano group can also participate in coordination or act as a functional site within the pores of the framework.

Experimental Protocol: General Hydrothermal Synthesis of MOFs

A mixture of a metal salt (e.g., a nitrate or chloride of a transition metal) and this compound as the organic linker is dissolved in a suitable solvent, often a mixture of an organic solvent like N,N-dimethylformamide (DMF) and water. The solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 100-200 °C) for a period ranging from hours to several days. After cooling to room temperature, crystalline MOF products are collected by filtration, washed with a solvent, and dried.

Reaction Pathway for MOF Synthesis

Caption: Simplified reaction pathway for the synthesis of a Metal-Organic Framework.

3. Advanced Polymers

This compound can be utilized as a monomer or a functionalizing agent in polymer synthesis to create materials with special properties such as high thermal stability, specific conductivity, or unique optical characteristics. The incorporation of the polar cyano group can influence the polymer's solubility, chain packing, and electronic properties. While specific examples of polymers derived directly from this compound are not extensively detailed in common literature, the principles of polymer synthesis suggest its potential in creating novel functional polymers.

Characterization and Properties

A comprehensive characterization of materials derived from this compound is essential to understand their structure-property relationships.

Spectroscopic Characterization

| Technique | Information Obtained |

| FT-IR Spectroscopy | Confirmation of functional groups, such as the C≡N stretch of the cyano group and vibrations of the pyridine ring. |

| NMR Spectroscopy (¹H, ¹³C) | Elucidation of the molecular structure, confirmation of purity, and analysis of the chemical environment of the atoms. |

| UV-Vis Spectroscopy | Determination of the electronic absorption properties, including the λmax, which is indicative of the extent of π-conjugation and intramolecular charge transfer. |

Thermal Analysis

The thermal stability of materials incorporating this compound is a critical parameter for many applications.

| Technique | Property Measured |

| Thermogravimetric Analysis (TGA) | Determines the decomposition temperature and thermal stability of the material. |

| Differential Scanning Calorimetry (DSC) | Identifies phase transitions such as melting point, glass transition temperature, and crystallization behavior. |

Structural and Morphological Analysis

For crystalline materials like MOFs, structural determination is paramount.

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional atomic arrangement in a crystalline material. |

| Powder X-ray Diffraction (PXRD) | Used to identify the crystalline phase and assess the purity of a bulk crystalline sample. |

Future Outlook

The potential applications of this compound in materials science are vast and continue to be an active area of research. Future work will likely focus on the synthesis of novel, well-defined polymers with this building block to explore their electrical and optical properties. In the realm of nonlinear optics, the design and synthesis of more complex push-pull chromophores with enhanced hyperpolarizabilities are anticipated. Furthermore, the use of this compound and its derivatives as versatile ligands for the construction of functional MOFs with applications in sensing, catalysis, and drug delivery holds significant promise. As synthetic methodologies become more refined, the full potential of this versatile molecule in creating the next generation of advanced materials will be realized.

References

Biological Activity Screening of 3-Cyano-4-methylpyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 3-cyano-4-methylpyridine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document outlines key findings, presents quantitative data in a structured format, details experimental protocols for crucial assays, and visualizes relevant biological pathways to facilitate further research and development in this promising area.

Overview of Biological Activities

This compound derivatives have demonstrated a broad spectrum of biological activities. The core scaffold of this compound serves as a versatile template for the synthesis of novel therapeutic agents. The primary areas of investigation for these derivatives include their potential as anticancer, antimicrobial, and enzyme-inhibiting drugs.[1][2]

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of this compound derivatives against various human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Derivative/Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 7h | MCF-7 (Breast Cancer) | 1.89 | Doxorubicin | 11.49 |

| Compound 8f | MCF-7 (Breast Cancer) | 1.69 | Doxorubicin | 11.49 |

| Compound 8a | A549 (Lung Carcinoma) | 0.83 µg/ml | Doxorubicin | Not specified |

| Compound 7b | A549 (Lung Carcinoma) | 0.87 µg/ml | Doxorubicin | Not specified |

| Cyanopyridone 5a | MCF-7 (Breast Cancer) | 1.77 | Taxol | Not specified |

| Cyanopyridone 5e | MCF-7 (Breast Cancer) | 1.39 | Taxol | Not specified |

| Cyanopyridone 5a | HepG2 (Liver Cancer) | 2.71 | Taxol | Not specified |

| Pyridopyrimidine 6b | HepG2 (Liver Cancer) | 2.68 | Taxol | Not specified |

| Compound Ib | HeLa (Cervical Cancer) | 34.3 | Not specified | Not specified |

| Compound Ib | MCF-7 (Breast Cancer) | 50.18 | Not specified | Not specified |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle:

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

This compound derivatives have also been investigated for their efficacy against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Derivative/Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Compound 12, 15, 16, 17 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 | Amoxicillin | Not specified |

| Compound 12, 15, 16, 17 | C. albicans, C. glabrata | 12.5 | Not specified | Not specified |

| Compound 28 | B. subtilis, S. aureus | Comparable to Amikacin | Amikacin | Not specified |

| Compound 29 | Various bacterial strains | 0.5 - 64 | Not specified | Not specified |

| Compounds 5d, 5e, 6e, 6g | S. typhimurium | Good activity | Not specified | Not specified |

| Compounds 5b, 5e, 5j, 6f, 6k | B. megaterium | Good activity | Not specified | Not specified |

| Compounds Ie, IIh | E. coli | Significant activity | Ofloxacin | Not specified |

| Compounds IId, IIf, IIIh | S. aureus | Good activity | Ofloxacin | Not specified |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (approximately 5 × 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Enzyme Inhibition and Signaling Pathways

A key mechanism through which this compound derivatives exert their anticancer effects is by inhibiting specific protein kinases involved in cancer cell signaling pathways.

Key Targeted Enzymes and Pathways

-

PIM-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation. Inhibition of PIM-1 is a promising strategy for cancer therapy.[3]

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

HER2 (Human Epidermal Growth Factor Receptor 2): Overexpression of HER2 is a driving factor in certain types of breast and gastric cancers.

-

EGFR (Epidermal Growth Factor Receptor) and BRAF V600E: These are crucial components of the MAPK/ERK signaling pathway, which regulates cell growth and division. Mutations in these proteins can lead to uncontrolled cell proliferation.

-

Carbonic Anhydrase: These enzymes are involved in pH regulation and their inhibition can impact tumor cell survival.[4]

Visualizing Biological Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for biological activity screening and the key signaling pathways targeted by this compound derivatives.

Caption: General workflow for the screening of this compound derivatives.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Cyano-4-methylpyridine from 3-bromo-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-cyano-4-methylpyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed cyanation of 3-bromo-4-methylpyridine. This method offers a robust and efficient route to the desired product, utilizing a non-toxic cyanide source and well-established catalytic systems. The protocol is designed to be accessible to researchers with a standard organic synthesis laboratory setup.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The cyano group can be readily transformed into other functional groups such as carboxylic acids, amides, and amines, making it a versatile synthon. The conversion of aryl and heteroaryl halides to their corresponding nitriles is a fundamental transformation in organic chemistry. While classical methods like the Rosenmund-von Braun reaction exist, modern palladium-catalyzed cross-coupling reactions offer milder conditions, broader functional group tolerance, and the use of less toxic cyanide sources.[1][2]

This application note details a reliable protocol for the palladium-catalyzed cyanation of 3-bromo-4-methylpyridine using potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) as the cyanide source.[1][2][3] This reagent is significantly less toxic than alkali metal cyanides like KCN or NaCN. The described methodology is based on established procedures for the cyanation of (hetero)aryl bromides.[1][2][4]

Reaction Scheme

Experimental Protocols

Materials and Equipment

-

Reactants: 3-bromo-4-methylpyridine, Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂)

-

Ligand: Xantphos

-

Base: Sodium carbonate (Na₂CO₃)

-

Solvent: N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF)

-

Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer with heating plate, condenser, inert gas supply (Nitrogen or Argon), standard laboratory glassware for workup and purification, rotary evaporator, column chromatography setup.

Detailed Experimental Procedure

-

Reaction Setup: To a dry Schlenk flask or sealed reaction vial under an inert atmosphere (Nitrogen or Argon), add 3-bromo-4-methylpyridine (1.0 mmol, 172 mg), potassium hexacyanoferrate(II) trihydrate (0.3 mmol, 126 mg), sodium carbonate (1.5 mmol, 159 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and Xantphos (0.04 mmol, 23 mg).

-

Solvent Addition: Add 5 mL of anhydrous N,N-Dimethylacetamide (DMAc) to the flask.

-

Reaction Conditions: The reaction mixture is stirred and heated to 120-140°C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

Table 1: Reaction Parameters and Yields

| Parameter | Value | Reference |

| Substrate | 3-bromo-4-methylpyridine | - |

| Cyanide Source | K₄[Fe(CN)₆]·3H₂O | [1][2][4] |

| Catalyst | Pd(OAc)₂ | [2][3] |

| Ligand | Xantphos | [5] |

| Base | Na₂CO₃ | [2] |

| Solvent | DMAc | [2] |

| Temperature | 120-140 °C | [2][3] |

| Reaction Time | 12-24 h | - |

| Typical Yield | 75-90% | Inferred from general procedures |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₇H₆N₂ |

| Molecular Weight | 118.14 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 83-86 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.65 (s, 1H), 8.51 (d, J=4.9 Hz, 1H), 7.29 (d, J=4.9 Hz, 1H), 2.58 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 153.1, 150.9, 148.2, 125.7, 116.8, 109.9, 19.6 |

Note: Spectroscopic data is representative and should be confirmed by analysis of the synthesized product.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This reaction should be carried out in a well-ventilated fume hood by trained personnel.

-

Palladium compounds are toxic and should be handled with care.

-

Although potassium hexacyanoferrate(II) is relatively non-toxic, acidification can release highly toxic hydrogen cyanide gas. Avoid acidic conditions during workup until the cyanide source is removed or quenched.

-

Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use fresh Pd(OAc)₂; ensure inert atmosphere is maintained. |

| Insufficient temperature | Verify the reaction temperature with an external thermometer. | |

| Poor quality reagents | Use anhydrous solvent and dry reagents. | |

| Formation of side products | Reaction time too long/short | Optimize reaction time by careful monitoring. |

| Incorrect stoichiometry | Double-check the molar ratios of all reactants. | |

| Difficulty in purification | Co-elution of impurities | Adjust the eluent system for column chromatography. |

Conclusion

The described palladium-catalyzed cyanation of 3-bromo-4-methylpyridine provides an efficient and practical method for the synthesis of this compound. The use of a stable, non-toxic cyanide source and a commercially available catalytic system makes this protocol suitable for a wide range of research and development applications. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.

References

- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Cyano-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction